molecular formula C11H12O5 B2506087 Methyl (2-formyl-4-methoxyphenoxy)acetate CAS No. 24612-99-5

Methyl (2-formyl-4-methoxyphenoxy)acetate

Cat. No.: B2506087
CAS No.: 24612-99-5
M. Wt: 224.212
InChI Key: YAPVMBVWMGHXRR-UHFFFAOYSA-N
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Description

Methyl (2-formyl-4-methoxyphenoxy)acetate: is an organic compound with the molecular formula C11H12O5. It is a derivative of phenoxyacetic acid and contains both formyl and methoxy functional groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2-formyl-4-methoxyphenoxy)acetate can be synthesized through the esterification of 2-formyl-4-methoxyphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (2-formyl-4-methoxyphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Methyl (2-formyl-4-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2-formyl-4-methoxyphenoxy)acetate exerts its effects involves interactions with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • Methyl (4-formyl-2-methoxyphenoxy)acetate
  • Methyl (2-formyl-4-iodo-6-methoxyphenoxy)acetate
  • Methyl (2-formyl-4-methoxyphenoxy)acetate

Comparison:

  • Methyl (4-formyl-2-methoxyphenoxy)acetate: Similar structure but with different positioning of the formyl and methoxy groups, which can affect its reactivity and applications.
  • Methyl (2-formyl-4-iodo-6-methoxyphenoxy)acetate: Contains an additional iodine atom, which can significantly alter its chemical properties and potential uses.
  • This compound: Unique due to its specific functional groups and their positions, making it suitable for particular synthetic and research applications.

Properties

IUPAC Name

methyl 2-(2-formyl-4-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-3-4-10(8(5-9)6-12)16-7-11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVMBVWMGHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the same manner as in Reference Example 1, 5-methoxysalicylaldehyde was reacted with methyl bromoacetate to yield methyl 2-formyl-4-methoxyphenoxyacetate (yield 86%), which was then recrystallized from acetone-hexane to yield colorless prisms having a melting point of 74° to 75° C.
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